

# An In-depth Technical Guide to the Crystal Structure and Bonding in Triphenylgallium

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## Compound of Interest

Compound Name: Gallium, triphenyl-

Cat. No.: B094506

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the crystal structure and bonding characteristics of triphenylgallium, a significant organometallic compound. The information presented herein is curated for professionals in research, chemical sciences, and drug development who require a detailed understanding of this molecule's solid-state properties.

## Introduction

Triphenylgallium ( $\text{Ga}(\text{C}_6\text{H}_5)_3$ ) is an air- and moisture-sensitive solid that plays a role as a precursor and catalyst in various chemical syntheses. A thorough understanding of its three-dimensional structure and the nature of the bonding within the crystal lattice is fundamental to elucidating its reactivity and exploring its potential applications. This guide summarizes the key crystallographic data, details the experimental procedures for its characterization, and provides a visual representation of its molecular and packing structure.

## Crystal Structure and Quantitative Data

The definitive determination of the crystal structure of triphenylgallium was first reported by Malone and McDonald in 1970. The compound crystallizes in the orthorhombic system, belonging to the space group  $\text{Pbcn}$ . Each unit cell comprises four triphenylgallium molecules. The key crystallographic and structural data are summarized in the table below.

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pbcn
Lattice Parameters	
a	18.36 Å (1836 pm)
b	10.62 Å (1062 pm)
c	7.43 Å (743 pm)
$\alpha, \beta, \gamma$	90°
Molecules per Unit Cell (Z)	4
Ga-C Bond Length	~1.97 Å (average)
C-Ga-C Bond Angle	Deviates from ideal 120°, approximately 115-120°

Note: Precise bond lengths and angles are based on the original crystallographic study and may vary slightly in different computational models.

## Bonding and Molecular Geometry

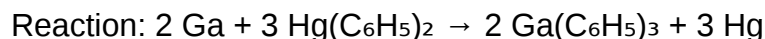
In the crystalline state, the gallium atom in triphenylgallium is bonded to the ipso-carbon atoms of the three phenyl rings. The coordination geometry around the gallium center is not perfectly trigonal planar as might be expected. Instead, the Ga-C bonds and the arrangement of the phenyl groups result in a slightly pyramidal geometry at the gallium atom.

The bonding between gallium and carbon is primarily covalent in nature. In the crystal lattice, the triphenylgallium molecules are arranged in chains due to weak intermolecular interactions. [1][2] These interactions, although not strong, are significant in determining the overall packing and solid-state properties of the compound.

## Experimental Protocols

### Synthesis and Crystallization

The synthesis of triphenylgallium suitable for single-crystal X-ray diffraction can be achieved through the reaction of elemental gallium with diphenylmercury.



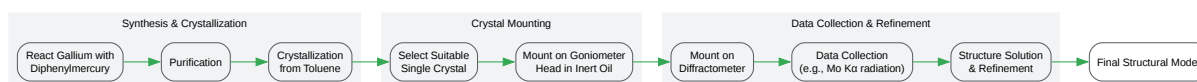
Procedure:

- Elemental gallium and a stoichiometric amount of diphenylmercury are placed in a sealed, evacuated glass tube.
- The tube is heated to induce the reaction. The exact temperature and reaction time should be carefully controlled to ensure complete reaction and minimize side products.
- After the reaction is complete, the tube is cooled, and the product mixture is carefully extracted in an inert atmosphere (e.g., a glovebox).
- The triphenylgallium is separated from the mercury byproduct.
- Crystallization is achieved by dissolving the crude product in a minimal amount of hot toluene.
- Fine, needle-like single crystals of triphenylgallium are obtained upon slow cooling of the toluene solution.

## X-ray Crystallographic Analysis

Given the air- and moisture-sensitive nature of triphenylgallium, all manipulations for crystallographic analysis must be performed under an inert atmosphere.

Workflow:



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## References

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